molecular formula C7H11Cl B14577523 6-Chloro-3-methylhexa-1,3-diene CAS No. 61432-63-1

6-Chloro-3-methylhexa-1,3-diene

Cat. No.: B14577523
CAS No.: 61432-63-1
M. Wt: 130.61 g/mol
InChI Key: ROTSLPGVEGSGDO-UHFFFAOYSA-N
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Description

6-Chloro-3-methylhexa-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structure imparts unique chemical properties and reactivity to the compound. Conjugated dienes are known for their stability and ability to participate in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-3-methylhexa-1,3-diene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylhexa-1,3-diene undergoes various types of chemical reactions:

Common Reagents and Conditions

    Hydrogen Halides: Used in electrophilic addition reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical additions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

    1,2- and 1,4-Addition Products: From electrophilic addition reactions.

    Saturated Hydrocarbons: From catalytic hydrogenation.

Scientific Research Applications

6-Chloro-3-methylhexa-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylhexa-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further reactions to form the final products . The stability of the conjugated system plays a crucial role in determining the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.

    Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.

Uniqueness

6-Chloro-3-methylhexa-1,3-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and stability. The chlorine atom can participate in substitution reactions, while the methyl group can affect the compound’s steric and electronic properties.

Properties

CAS No.

61432-63-1

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

6-chloro-3-methylhexa-1,3-diene

InChI

InChI=1S/C7H11Cl/c1-3-7(2)5-4-6-8/h3,5H,1,4,6H2,2H3

InChI Key

ROTSLPGVEGSGDO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCl)C=C

Origin of Product

United States

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